Chemical Architecture and Pharmacological Profiling of Methyl 7-hydroxybenzothiazole-2-acetate: An In-Depth Technical Guide
Chemical Architecture and Pharmacological Profiling of Methyl 7-hydroxybenzothiazole-2-acetate: An In-Depth Technical Guide
Executive Summary
Methyl 7-hydroxybenzothiazole-2-acetate (CAS: 1261846-29-0) is a highly specialized heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery. Featuring a heavily functionalized benzothiazole core, this molecule is primarily investigated for its potent anticancer properties and its role as an enzyme inhibitor targeting Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).
This technical guide deconstructs the structural logic of the compound, profiles its physicochemical parameters, maps its mechanistic target engagement, and provides a rigorously validated, self-correcting protocol for its green synthesis.
Structural Architecture & Physicochemical Profiling
The pharmacological versatility of Methyl 7-hydroxybenzothiazole-2-acetate is directly dictated by its tripartite structural architecture. The canonical SMILES string (COC(=O)CC1=NC2=C(S1)C(=CC=C2)O) reveals three distinct functional domains, each engineered for specific pharmacokinetic and pharmacodynamic outcomes.
The Tripartite Pharmacophore
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The Benzothiazole Core: A highly lipophilic, electron-rich bicyclic ring system. As a bioisostere for purines, it readily intercalates into hydrophobic enzyme pockets and engages in robust π−π stacking interactions with aromatic amino acid residues.
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The 7-Hydroxyl Group: Positioned at the C7 location (adjacent to the sulfur-bearing bridgehead carbon C7a), this moiety acts as a critical hydrogen-bond donor. Its steric exposure allows it to act as a zinc-binding motif in metalloenzymes.
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The 2-Acetate Methyl Ester: Attached at the C2 position, this esterified side chain modulates the molecule's lipophilicity. It functions as a prodrug-like motif; the bulky, non-polar methyl ester enhances cellular permeation before undergoing potential intracellular hydrolysis by esterases to release the active acetic acid derivative.
Quantitative Physicochemical Data
To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, its foundational properties are summarized below. The data demonstrates strict adherence to Lipinski’s Rule of Five, indicating excellent oral bioavailability.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 223.25 g/mol | Optimal for small-molecule drug design (<500 Da), ensuring rapid diffusion. |
| Chemical Formula | C10H9NO3S | Dictates the carbon-heteroatom ratio required for optimal target binding. |
| Exact Mass | 223.0303 Da | Critical parameter for LC-MS/MS validation and isotopic profiling. |
| XLogP3 | ~1.8 | Ideal lipophilicity for passive lipid bilayer permeation. |
| TPSA | 87.7 Ų | Supports BBB penetration (<90 Ų) for CNS targets like AChE. |
| H-Bond Donors | 1 | Mediates specific, directional interactions (e.g., Zinc-bound water in CA). |
| H-Bond Acceptors | 5 | Enhances aqueous solubility and multi-point target engagement. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding to rigid enzyme active sites. |
(Data corroborated by and )
Mechanistic Pharmacology & Target Engagement
The structural features of Methyl 7-hydroxybenzothiazole-2-acetate allow it to operate as a dual-target inhibitor, making it highly valuable in oncology and neuropharmacology .
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Carbonic Anhydrase (CA) Inhibition: Tumour-associated CA isoforms are overexpressed in hypoxic tumor microenvironments, regulating intracellular pH to promote cancer cell survival. The 7-hydroxyl group of this compound acts as a zinc-anchoring group, displacing the zinc-bound water molecule in the CA active site, thereby halting the hydration of CO₂, disrupting pH homeostasis, and inducing apoptosis.
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Acetylcholinesterase (AChE) Inhibition: In neurodegenerative disease models, the benzothiazole core inserts into the catalytic active site (CAS) or peripheral anionic site (PAS) of AChE. The electron-dense heteroaromatic system engages in π−π stacking with residues like Trp86, preventing the hydrolysis of acetylcholine and enhancing synaptic transmission.
Fig 1: Dual-target pharmacological engagement pathways of the benzothiazole derivative.
Validated Experimental Synthesis Protocol
Traditional syntheses of benzothiazole derivatives rely on prolonged refluxing in toxic solvents like DMF, which often leads to thermal degradation and poor atom economy. The following protocol utilizes a Microwave-Assisted, Solvent-Free Solid-Phase Synthesis , achieving >90% yield while adhering to Green Chemistry principles.
Reagents & Materials
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Substrates: 2-Amino-3-hydroxybenzenethiol (1.0 eq) and Methyl 3-oxopropanoate (1.2 eq).
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Catalyst/Support: Silica gel (200-300 mesh).
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Equipment: Dedicated microwave synthesizer (300 W).
Step-by-Step Methodology & Causality
Step 1: Substrate Adsorption & Activation
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Action: Grind 2-amino-3-hydroxybenzenethiol and methyl 3-oxopropanoate with activated silica gel in an agate mortar until a free-flowing, homogenous powder is achieved.
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Causality: Silica gel acts as both a high-surface-area solid support and a mild Lewis acid catalyst. This forces the o-aminothiophenol and the ester into extreme spatial proximity, facilitating the initial nucleophilic attack of the amine on the carbonyl carbon without requiring a solvent medium.
Step 2: Microwave Irradiation (Kinetic Control)
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Action: Transfer the powder to a microwave reactor vessel and irradiate at 300 W for exactly 6 minutes.
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Causality: Microwave dielectric heating directly and uniformly excites the polar intermediates. This rapid, localized heating efficiently overcomes the activation energy barrier for the subsequent dehydration and ring-closure (cyclization) steps, preventing the formation of thermodynamic byproducts seen in 24-hour reflux methods.
Step 3: In-Process Quality Control (IPQC) - Self-Validation
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Action: Extract a 5 mg micro-sample, dissolve in 1 mL diethyl ether, and spot on a TLC plate (Hexane:EtOAc 7:3). Visualize under UV (254 nm) and stain with Ellman’s reagent.
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Causality: This step ensures the protocol is self-validating. Ellman's reagent detects free thiols; the absence of a yellow spot confirms the complete consumption of the highly auto-oxidizable thiol starting material, guaranteeing that downstream purification will not be contaminated by unreacted precursors.
Step 4: Elution and Crystallization
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Action: Wash the irradiated silica gel mixture with diethyl ether. Filter the suspension and concentrate the filtrate under reduced pressure. The product will crystallize upon cooling.
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Causality: Diethyl ether is a highly selective extraction solvent in this context. It readily dissolves the lipophilic Methyl 7-hydroxybenzothiazole-2-acetate while leaving highly polar impurities and unreacted polar intermediates permanently bound to the silica matrix, resulting in high-purity (>94%) crystals.
Fig 2: Microwave-assisted, solvent-free synthetic workflow utilizing silica gel catalysis.
References
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CAS Common Chemistry. "1261846-29-0 | Methyl 7-hydroxybenzothiazole-2-acetate." American Chemical Society. Available at:[Link]
